molecular formula C10H14N2O2 B1293034 1-(2-Furoyl)piperidin-3-amine CAS No. 1082766-25-3

1-(2-Furoyl)piperidin-3-amine

Cat. No. B1293034
CAS RN: 1082766-25-3
M. Wt: 194.23 g/mol
InChI Key: ZWCSFKGMAJEDCW-UHFFFAOYSA-N
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Description

1-(2-Furoyl)piperidin-3-amine, also known as FPA, is a novel compound that has gained significant attention in the scientific community due to its potential medical and industrial applications. It has a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of 1-(2-Furoyl)piperidin-3-amine involves refluxing benzamides with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN . The spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS corroborate the proposed molecular structures of the final compounds .


Molecular Structure Analysis

The molecular structure of 1-(2-Furoyl)piperidin-3-amine is confirmed by various spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . For example, 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .

Proteomics Research

“1-(2-Furoyl)piperidin-3-amine” is a product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure and function, protein-protein interactions, and cell signaling pathways.

Antioxidant Action

Piperidine-based compounds, such as piperine (N-acylpiperidine), show powerful antioxidant action because of their capability of hindering or suppressing free radicals . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Alzheimer’s Disease Treatment

Piperidine derivatives have been studied for their potential in Alzheimer’s disease treatment . Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects , which could be beneficial in treating Alzheimer’s disease.

Biological Activity

Piperidines have been studied for their biological activity, including their potential as anti-inflammatory, antiviral, and anticancer agents . The biological activity of piperidines makes them an important area of research in drug discovery and development .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-(2-Furoyl)piperidin-3-amine, is an important task of modern organic chemistry .

properties

IUPAC Name

(3-aminopiperidin-1-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCSFKGMAJEDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649232
Record name (3-Aminopiperidin-1-yl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furoyl)piperidin-3-amine

CAS RN

1082766-25-3
Record name Methanone, (3-amino-1-piperidinyl)-2-furanyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082766-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Aminopiperidin-1-yl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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